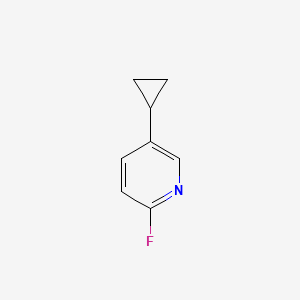

5-Cyclopropyl-2-fluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIKFKIIABQSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727547 | |

| Record name | 5-Cyclopropyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034467-80-5 | |

| Record name | 5-Cyclopropyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopropyl-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropyl-2-fluoropyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, applications, and safety protocols. The strategic incorporation of both a cyclopropyl group and a fluorine atom onto the pyridine scaffold imparts unique electronic and conformational properties, making it a valuable synthon in the development of novel therapeutic agents and functional materials. This guide is intended to serve as a key resource for researchers and developers, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction: The Strategic Importance of Fluorinated Cyclopropylpyridines

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its functionalization is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of a fluorine atom, in particular, can have profound effects, including enhanced metabolic stability, increased binding affinity, and altered basicity (pKa).[1][2] Concurrently, the cyclopropyl moiety is a well-established bioisostere for various functional groups, often introduced to improve metabolic stability, reduce off-target effects, and enhance potency by inducing a favorable conformation for target binding.[3][4]

This compound combines these two valuable functionalities. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, while the cyclopropyl group at the 5-position offers a handle for further structural elaboration and can impart desirable pharmacological properties. This unique combination makes this compound a highly sought-after intermediate in the synthesis of complex molecules for targeted therapies and advanced materials.[5]

Chemical Identity and Physicochemical Properties

Chemical Structure and Identifiers

-

Chemical Name: this compound

-

Molecular Weight: 137.15 g/mol [6]

-

InChI Key: HDIKFKIIABQSPW-UHFFFAOYSA-N[7]

-

Canonical SMILES: C1CC1C2=CN=C(C=C2)F[6]

Physicochemical Properties

This compound is typically supplied as a colorless to light yellow liquid at room temperature.[5][7] While experimental data for some physical properties are not widely published, the following table summarizes available and computed data.

| Property | Value/Description | Source(s) |

| Appearance | Colorless to light yellow liquid | [5][7] |

| Boiling Point | Data not consistently available (expected to be higher than room temp) | [5] |

| Melting Point | Data not consistently available | [5] |

| Density | Data not consistently available | [5] |

| Solubility | Good solubility in organic solvents (e.g., ethanol, ether, dichloromethane); limited solubility in water. | [5] |

| XLogP3-AA | 2.2 | [6] |

| Topological Polar Surface Area | 12.9 Ų | [6] |

Note on Data: The lack of consistent, experimentally determined physical constants such as boiling and melting points in publicly available literature suggests that these may vary with purity. Researchers should refer to the certificate of analysis from their specific supplier for the most accurate information.

Synthesis and Manufacturing

The most prevalent and industrially scalable method for the synthesis of this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The core of this synthesis involves the coupling of a 5-halo-2-fluoropyridine (typically 5-bromo-2-fluoropyridine) with a cyclopropylboronic acid derivative.

Caption: Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[8] Researchers should optimize conditions based on their specific reagents and equipment.

Materials:

-

2-Bromo-5-fluoropyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

-

Potassium phosphate (K₃PO₄) or another suitable base

-

Toluene and water (degassed)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-5-fluoropyridine (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), potassium phosphate (2.0-3.0 eq), and the palladium catalyst/ligand system (e.g., 2-5 mol% Pd(OAc)₂ and 4-10 mol% PCy₃).

-

Solvent Addition: Add degassed toluene and water (typically in a 10:1 to 4:1 ratio) to the flask.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure liquid.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of spectra for this compound is limited, an FTIR spectrum is noted as available.[9][10] The following sections describe the expected spectral features based on the analysis of its structural components.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the cyclopropyl protons.

-

Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C6 (adjacent to the nitrogen) is expected to be the most downfield. The protons at C3 and C4 will show characteristic doublet of doublets splitting patterns due to coupling with each other and with the fluorine atom.

-

Cyclopropyl Protons: A complex multiplet in the upfield region (typically δ 0.5-2.0 ppm). The methine proton (CH) will be a multiplet, and the two pairs of diastereotopic methylene protons (CH₂) will also appear as complex multiplets. The upfield shift is a characteristic feature of cyclopropyl protons due to ring current effects.[11]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the five pyridine carbons and the three cyclopropyl carbons.

-

Pyridine Carbons: Five signals in the aromatic region (δ 110-170 ppm). The carbon attached to the fluorine (C2) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 230-250 Hz). The other pyridine carbons will also show smaller C-F couplings.

-

Cyclopropyl Carbons: Signals in the aliphatic region (typically δ 0-15 ppm). One methine (CH) and two methylene (CH₂) carbons are expected.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of the pyridine ring and the C-F bond.

-

C-F Stretch: A strong absorption band in the region of 1200-1250 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Several bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the cyclopropyl group just below 3000 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 137.

Applications in Research and Development

This compound is a valuable building block primarily utilized in the discovery and development of new pharmaceuticals.[5]

Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The 2-fluoro substituent provides a reactive site for introducing various nucleophiles, while the 5-cyclopropyl group is often incorporated to enhance the pharmacological profile of the final compound. Derivatives have been explored in the development of inhibitors for various therapeutic targets, including kinases and other enzymes.[1]

Caption: Synthetic utility and applications of this compound.

Materials Science

The electronic properties imparted by the fluorine atom and the pyridine ring make this compound and its derivatives of interest in the development of functional organic materials.[5] These can include applications in organic light-emitting diodes (OLEDs) and other electronic devices where tuning of the electronic energy levels is crucial.

Safety and Handling

This compound is a chemical that should be handled by trained professionals in a well-ventilated laboratory setting.

Hazard Identification

Based on available data for the compound and related structures, the following hazards are identified:[6]

-

Acute Toxicity (Oral): Harmful if swallowed.[6]

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Eye Damage/Irritation: Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Conclusion

This compound is a strategically important building block for chemical synthesis. Its unique structural features provide a powerful platform for the development of new molecules with tailored properties for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and handling, intended to facilitate its effective use in research and development.

References

- 1. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. This compound Manufacturer & Supplier China | CAS 329794-63-0 | Properties, Uses, Safety Data [pipzine-chem.com]

- 6. This compound | C8H8FN | CID 57690831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

1H and 13C NMR spectral data of 5-Cyclopropyl-2-fluoropyridine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Cyclopropyl-2-fluoropyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key heterocyclic building block in modern drug discovery and materials science.[1] As a Senior Application Scientist, this document moves beyond a simple presentation of data, offering a deep dive into the causal relationships between the molecule's structure and its spectral features. We will explore the underlying principles of chemical shifts, spin-spin coupling, and the diagnostic influence of the fluorine, nitrogen, and cyclopropyl moieties. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and characterization of complex organic molecules.

Introduction: The Structural Significance of this compound

This compound belongs to a class of substituted pyridine derivatives that are of high interest in medicinal chemistry. The pyridine core is a common scaffold in pharmaceuticals, while the fluorine atom can enhance metabolic stability and binding affinity.[2] The cyclopropyl group, a three-membered carbocycle, is a "bioisostere" for larger groups and introduces unique conformational rigidity and electronic properties that can significantly impact a molecule's pharmacological profile.[3]

Given this structural complexity, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its characterization.[4] It provides detailed information about the molecular framework, electronic environment of each nucleus, and through-bond connectivity, allowing for confident structural verification.[4][5] This guide will detail the experimental methodology and provide a thorough interpretation of the ¹H and ¹³C NMR spectra.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines a self-validating system for acquiring high-resolution NMR spectra, ensuring both accuracy and reproducibility.

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a common starting point for many organic compounds.[6][7]

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Spectrometer Setup:

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths improve signal dispersion, which is crucial for resolving complex spectra.[8]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-10 ppm.

-

Utilize a standard 90° pulse angle.

-

Set a relaxation delay of 1-2 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-180 ppm.

-

Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets (or doublets, in the case of C-F coupling).

-

Acquire a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[4]

-

¹H NMR Spectral Data and In-depth Analysis

The ¹H NMR spectrum of this compound is a composite of signals from the aromatic pyridine ring and the aliphatic cyclopropyl group. Each signal's chemical shift, multiplicity, and coupling constant provides a wealth of structural information.

Data Summary

The following table presents the expected ¹H NMR spectral data, synthesized from established principles for fluoropyridines and cyclopropyl arenes.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 | ~8.05 | dd | ³JH6-F ≈ 7.5, ⁴JH6-H4 ≈ 2.5 | 1H |

| H-4 | ~7.45 | ddd | ³JH4-H3 ≈ 8.5, ⁴JH4-F ≈ 4.5, ⁴JH4-H6 ≈ 2.5 | 1H |

| H-3 | ~6.80 | dd | ³JH3-H4 ≈ 8.5, ³JH3-F ≈ 9.0 | 1H |

| H-1' (Cyclopropyl CH) | ~1.85 | m (tt) | ³JH1'-H2'a ≈ 8.0, ³JH1'-H2'b ≈ 5.0 | 1H |

| H-2'a (Cyclopropyl CH₂) | ~0.95 | m | - | 2H |

| H-2'b (Cyclopropyl CH₂) | ~0.65 | m | - | 2H |

Note: This data is an illustrative representation based on established principles. Actual values may vary depending on solvent and experimental conditions.

Visualizing the Structure and Couplings

Caption: Numbering scheme for this compound.

Interpretation and Causality

-

Pyridine Ring Protons (H-3, H-4, H-6):

-

The protons on the pyridine ring resonate in the characteristic downfield aromatic region (δ > 6.5 ppm).[4] The electron-withdrawing nitrogen atom deshields the α-protons (C2, C6) most significantly.[4]

-

H-6 (~8.05 ppm): This proton is ortho to the nitrogen, resulting in a significant downfield shift. Its multiplicity is a doublet of doublets (dd) due to coupling with the fluorine atom (³JH-F) and the H-4 proton (⁴JH-H, meta-coupling).

-

H-4 (~7.45 ppm): This proton appears at an intermediate chemical shift. It is split into a doublet of doublet of doublets (ddd) from coupling to H-3 (³JH-H, ortho-coupling), H-6 (⁴JH-H, meta-coupling), and the fluorine atom (⁴JH-F).

-

H-3 (~6.80 ppm): This proton is ortho to the fluorine atom and experiences a strong through-bond coupling (³JH-F). It is also coupled to H-4 (³JH-H), resulting in a doublet of doublets.

-

-

Cyclopropyl Protons (H-1', H-2'):

-

A hallmark of the cyclopropyl group in an NMR spectrum is the pronounced upfield shift of its protons, typically appearing between 0 and 1 ppm.[3]

-

This upfield shift is a direct consequence of the magnetic anisotropy of the cyclopropane ring. The C-C bonds of the strained ring generate a shielding cone that reduces the effective magnetic field experienced by the protons, causing them to resonate at a lower frequency.[3][9]

-

H-1' (~1.85 ppm): The methine proton, being directly attached to the aromatic ring, is deshielded relative to the methylene protons and appears further downfield. It typically presents as a complex multiplet due to coupling with the four adjacent methylene protons.

-

H-2' (~0.65-0.95 ppm): The four methylene protons are diastereotopic and appear as two distinct sets of complex multiplets in the highly shielded aliphatic region.

-

¹³C NMR Spectral Data and In-depth Analysis

The ¹³C NMR spectrum provides a direct map of the carbon skeleton and is particularly informative for fluorinated compounds due to the large and predictable C-F coupling constants.

Data Summary

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Coupling Constant (JCF, Hz) |

| C-2 | ~163.5 | d | ¹JCF ≈ 240 |

| C-6 | ~148.0 | d | ²JCF ≈ 15 |

| C-4 | ~139.5 | d | ³JCF ≈ 5 |

| C-5 | ~133.0 | d | ⁴JCF ≈ 3.5 |

| C-3 | ~109.0 | d | ²JCF ≈ 38 |

| C-1' (Cyclopropyl CH) | ~15.0 | s | - |

| C-2' (Cyclopropyl CH₂) | ~9.0 | s | - |

Note: This data is an illustrative representation. Actual values may vary.

Interpretation and Causality

The key to interpreting the ¹³C NMR spectrum lies in understanding the influence of the fluorine substituent on the chemical shifts and, most importantly, the C-F spin-spin coupling constants.

Caption: Key ¹³C NMR assignments and C-F couplings.

-

C-2 (~163.5 ppm): This carbon is directly bonded to the highly electronegative fluorine atom. This results in two dramatic effects: a significant downfield chemical shift and a very large one-bond coupling constant (¹JCF ), typically in the range of 240-260 Hz.[10] This large doublet is the most diagnostic signal in the spectrum for identifying the C-F bond.

-

C-3 and C-6 (~109.0 and ~148.0 ppm): These carbons are two bonds away from the fluorine atom and exhibit ²JCF coupling. The magnitude of this coupling is significant, often between 15-40 Hz.[10] C-6 is also adjacent to the nitrogen, shifting it further downfield.

-

C-4 and C-5 (~139.5 and ~133.0 ppm): These carbons show smaller three-bond (³JCF) and four-bond (⁴JCF) couplings to fluorine, respectively. These smaller couplings may not always be resolved but can aid in assignment.

-

Cyclopropyl Carbons (C-1', C-2'): These aliphatic carbons resonate in the characteristic upfield region (< 20 ppm). The methine carbon (C-1') is typically more deshielded than the methylene carbons (C-2').

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a rich dataset for unambiguous structural confirmation. The key diagnostic features are:

-

In ¹H NMR: The characteristic upfield signals of the cyclopropyl protons (δ < 1.0 ppm) due to ring anisotropy and the distinct splitting patterns of the three aromatic protons caused by H-H and H-F couplings.

-

In ¹³C NMR: The large one-bond C-F coupling constant (¹JCF ≈ 240 Hz) for C-2, which serves as an unmistakable marker for the fluorinated carbon, and the smaller but significant two-bond couplings for C-3 and C-6.

By understanding the causality behind these spectral features, researchers can confidently identify this important molecular scaffold and distinguish it from other isomers or related structures. This guide provides the foundational knowledge and interpretive framework necessary for professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound Manufacturer & Supplier China | CAS 329794-63-0 | Properties, Uses, Safety Data [pipzine-chem.com]

- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. reddit.com [reddit.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Cyclopropyl-2-fluoropyridine

Foreword: The Strategic Value of the Cyclopropyl-Fluoropyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to tuning the pharmacological profile of drug candidates. The 5-Cyclopropyl-2-fluoropyridine scaffold has emerged as a privileged structure, skillfully merging the unique properties of both the cyclopropyl ring and the fluorine atom onto a biologically relevant pyridine core.

The cyclopropyl group, a small, strained carbocycle, is far from being a simple saturated linker. Its unique electronic nature, with enhanced π-character in its C-C bonds, allows it to act as a "bioisostere" for phenyl rings or double bonds, while its conformational rigidity can lock a molecule into a bioactive conformation, enhancing potency and reducing off-target effects.[1] This rigidity can also contribute to increased metabolic stability by shielding adjacent positions from enzymatic attack.[1]

Simultaneously, the introduction of a fluorine atom at the 2-position of the pyridine ring leverages the distinctive properties of fluorine—the most electronegative element. The strong carbon-fluorine bond enhances metabolic stability, and fluorine's ability to modulate pKa and participate in favorable drug-receptor interactions can significantly improve binding affinity and pharmacokinetic properties.[2][3] The combination of these two moieties makes this compound a critical intermediate in the synthesis of novel therapeutics, particularly in the development of small molecule inhibitors for oncology and other disease areas.[4]

This guide provides a comprehensive overview of the predominant synthetic methodologies for this compound, detailed characterization protocols, and the scientific rationale underpinning these processes, tailored for researchers and drug development professionals.

Part 1: Synthesis—A Tale of Catalytic Bond Formation

The most robust and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning methodology offers a powerful and versatile tool for forming carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[5][6]

The core strategy involves the palladium-catalyzed reaction between a halogenated 2-fluoropyridine and a cyclopropylboron reagent.

Key Components of the Suzuki-Miyaura Coupling:

-

Electrophile: A halo-pyridine, typically 5-bromo-2-fluoropyridine or 2-fluoro-5-iodopyridine. The C-I bond is more reactive towards oxidative addition than the C-Br bond, but the bromo-variant is often more commercially accessible.

-

Nucleophile: Cyclopropylboronic acid or its corresponding esters (e.g., pinacol ester). These reagents are relatively stable, have low toxicity, and are readily available.[4][7]

-

Catalyst: A Palladium(0) source is the workhorse of this reaction. While various catalysts can be used, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice.[5] Other highly active systems may involve a Pd(II) precatalyst like Pd(OAc)₂ combined with a phosphine ligand.[6][8]

-

Base: A base is essential for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed.[5][9]

-

Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. Common choices include 1,4-dioxane/water, toluene/water, or tetrahydrofuran (THF)/water.[5][9]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving the palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-2-fluoropyridine, forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by the base to form a more nucleophilic borate complex, transfers the cyclopropyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties (the pyridine and cyclopropyl groups) on the palladium center couple and are eliminated, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Alternative Synthetic Strategies

While Suzuki coupling is predominant, other methods can be considered. One such approach is intramolecular cyclization, where a precursor containing both the pyridine and a latent cyclopropyl moiety is designed to cyclize, forming the final structure.[4] However, these routes are often more complex and less convergent than cross-coupling strategies.

Part 2: Detailed Experimental Protocol

The following protocol provides a representative, field-proven methodology for the synthesis of this compound via Suzuki-Miyaura coupling.

Workflow Overview

Caption: General experimental workflow for synthesis and purification.

Step-by-Step Methodology

Materials:

-

5-Bromo-2-fluoropyridine (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 5-bromo-2-fluoropyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and the palladium catalyst (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Add anhydrous 1,4-dioxane and water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

-

Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring. The causality for heating is to overcome the activation energy for the oxidative addition and subsequent steps in the catalytic cycle.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours, as indicated by the consumption of the 5-bromo-2-fluoropyridine starting material.

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The purpose of the extraction is to move the organic product from the aqueous/inorganic phase to a readily evaporated organic solvent.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure compound.

Part 3: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized molecule. The following data are representative of pure this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈FN | [10][11] |

| Molecular Weight | 137.15 g/mol | [10][11] |

| Appearance | Colorless to light yellow liquid | [4][10] |

| CAS Number | 1034467-80-5 | [7][10][11] |

| Boiling Point | ~207 °C (Predicted) | [7] |

| Density | ~1.19 g/cm³ (Predicted) | [7] |

Spectroscopic Data

The combination of NMR, MS, and IR spectroscopy provides an unambiguous structural confirmation.

| Technique | Expected Observations |

| ¹H NMR | Pyridine Ring Protons: Three distinct signals in the aromatic region (~7.0-8.2 ppm). The proton at C6 (adjacent to N) will be the most downfield. The protons at C3 and C4 will show characteristic doublet and doublet of doublets splitting patterns, respectively, with coupling to each other and to the fluorine atom. Cyclopropyl Protons: A multiplet for the methine proton (~1.8-2.0 ppm) and two multiplets for the diastereotopic methylene protons (~0.6-1.1 ppm). |

| ¹³C NMR | Pyridine Ring Carbons: Five signals, with the carbon attached to fluorine (C2) showing a large one-bond C-F coupling constant and appearing significantly downfield. Other carbons will show smaller two- and three-bond C-F couplings. Cyclopropyl Carbons: One methine and one methylene carbon signal in the aliphatic region. |

| ¹⁹F NMR | A single resonance, characteristic of a fluorine atom on a pyridine ring. |

| Mass Spec. (GC-MS) | Molecular Ion (M⁺): A clear peak at m/z = 137, corresponding to the molecular weight. |

| IR Spectroscopy | C-F Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Cyclopropyl): Peaks just below 3000 cm⁻¹. C=N/C=C Stretch (Pyridine): Characteristic absorptions in the 1400-1600 cm⁻¹ region.[12] |

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Manufacturer & Supplier China | CAS 329794-63-0 | Properties, Uses, Safety Data [pipzine-chem.com]

- 5. mdpi.com [mdpi.com]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 1034467-80-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. This compound | C8H8FN | CID 57690831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 5-Cyclopropyl-2-fluoropyridine

This guide provides a comprehensive technical overview of the retrosynthetic analysis and synthetic strategies for 5-cyclopropyl-2-fluoropyridine, a valuable building block in medicinal chemistry and materials science.[1][2] The unique combination of a cyclopropyl group and a fluorinated pyridine ring imparts desirable physicochemical properties to molecules, making this scaffold of significant interest to researchers in drug development and related fields. This document delves into the logic of synthetic planning, proven experimental protocols, and the critical considerations for achieving an efficient and scalable synthesis.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, while the incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[3] The cyclopropyl group, a small, strained ring, is often used as a "bioisostere" for larger groups, improving potency and metabolic stability while maintaining or improving the desired biological activity. The convergence of these three structural features in this compound makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents and functional materials.

Part 1: Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary and highly effective disconnection strategies, both centered around the formation of the C-C bond between the pyridine ring and the cyclopropyl moiety. These approaches leverage the power and versatility of modern palladium-catalyzed cross-coupling reactions.

Disconnection Approach 1: Palladium-Catalyzed Cross-Coupling

The most direct and widely employed retrosynthetic disconnection involves breaking the bond between the C5 position of the pyridine ring and the cyclopropyl group. This leads to a halopyridine synthon and a cyclopropyl-organometallic or organoboron reagent.

Caption: Retrosynthetic analysis of this compound via C-C bond disconnection.

This disconnection points towards two powerful synthetic methodologies:

-

Suzuki Coupling: Employing a cyclopropylboronic acid or its ester derivative with a 2-fluoro-5-halopyridine (typically bromo- or iodo-).

-

Negishi Coupling: Utilizing a cyclopropylzinc halide with a 2-fluoro-5-halopyridine.[4]

Both methods are known for their high functional group tolerance, generally good yields, and the commercial availability of the necessary reagents and catalysts.[4][5]

Part 2: Forward Synthesis Strategies

Based on the retrosynthetic analysis, we will now explore the forward synthesis of this compound, including the preparation of key intermediates.

Strategy A: Negishi Cross-Coupling

The Negishi coupling is a highly effective method for the formation of C(sp²)-C(sp³) bonds and is particularly well-suited for this transformation.[4][6]

Caption: Synthetic scheme for this compound via Negishi coupling.

Step 1: Preparation of Cyclopropylzinc Bromide [4]

-

Apparatus Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and rubber septum is assembled under an inert atmosphere (argon or nitrogen).

-

Zinc Activation: Activated zinc dust (1.2 equivalents) and a crystal of iodine are added to the flask. The flask is gently heated with a heat gun under vacuum until the iodine sublimes, and the purple color disappears. The flask is then cooled to room temperature and backfilled with inert gas.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the activated zinc. In a separate dry flask, a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF is prepared.

-

Formation of Organozinc Reagent: The cyclopropyl bromide solution is slowly added to the zinc suspension via syringe. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.

-

Reaction Completion: The mixture is stirred at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the disappearance of the zinc dust and the formation of a slightly cloudy solution. This solution is used directly in the next step.

Step 2: Palladium-Catalyzed Cross-Coupling [4]

-

Catalyst Preparation: In a separate dry Schlenk flask under an inert atmosphere, Pd(OAc)₂ (0.02 equivalents) and SPhos (0.04 equivalents) are added.

-

Reaction Mixture: 2-Fluoro-5-bromopyridine (1.0 equivalent) is added to the flask, followed by the freshly prepared solution of cyclopropylzinc bromide (1.5 equivalents) via cannula or syringe.

-

Reaction Conditions: The reaction mixture is heated to 65 °C and stirred for 12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

| Reactant/Reagent | Molar Ratio | Notes |

| 2-Fluoro-5-bromopyridine | 1.0 | Limiting reagent |

| Cyclopropylzinc Bromide | 1.5 | Freshly prepared and used in excess |

| Pd(OAc)₂ | 0.02 | Palladium(II) acetate, catalyst precursor |

| SPhos | 0.04 | Buchwald ligand |

| THF | - | Anhydrous solvent |

Strategy B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is another robust method for this transformation, often favored for its operational simplicity and the stability of the boronic acid reagents.[3]

Caption: Synthetic scheme for this compound via Suzuki-Miyaura coupling.

-

Reagent Preparation: In a 10 mL microwave vial containing a stir bar, combine 2-fluoro-5-bromopyridine (1.0 equivalent), cyclopropylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the vial.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Reactant/Reagent | Molar Ratio | Notes |

| 2-Fluoro-5-bromopyridine | 1.0 | Limiting reagent |

| Cyclopropylboronic Acid | 1.2 | Commercially available |

| Pd(PPh₃)₄ | 0.05 | Tetrakis(triphenylphosphine)palladium(0) |

| K₂CO₃ | 2.0 | Base |

| 1,4-Dioxane/Water (4:1) | - | Solvent system |

Part 3: Synthesis of Key Precursors

An efficient total synthesis requires reliable access to the starting materials. Below are established protocols for the synthesis of the key precursors.

Synthesis of 2-Fluoro-5-bromopyridine

This important intermediate can be synthesized from the readily available 2-amino-5-bromopyridine via a Sandmeyer-type reaction.

Caption: Synthesis of 2-Fluoro-5-bromopyridine from 2-Amino-5-bromopyridine.

A common method for this transformation is the Balz-Schiemann reaction.

-

Diazotization: 2-Amino-5-bromopyridine is dissolved in an aqueous solution of fluoroboric acid (HBF₄) at low temperature (typically 0-5 °C). A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature, to form the diazonium salt.

-

Isolation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt often precipitates and can be collected by filtration.

-

Thermal Decomposition: The isolated diazonium salt is gently heated, leading to the evolution of nitrogen gas and boron trifluoride, to yield 2-fluoro-5-bromopyridine. The crude product is then purified by distillation or chromatography.

Synthesis of Cyclopropylboronic Acid

While commercially available, cyclopropylboronic acid can also be prepared from cyclopropylmagnesium bromide.[7]

Caption: Synthesis of Cyclopropylboronic Acid.

-

Reaction Setup: A solution of trimethyl borate in anhydrous THF is cooled to -78 °C in a dry, inert atmosphere.

-

Grignard Addition: A solution of cyclopropylmagnesium bromide in THF is added dropwise to the cooled trimethyl borate solution.

-

Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of aqueous hydrochloric acid.

-

Extraction and Isolation: The aqueous layer is extracted with an ethereal solvent. The combined organic extracts are dried, filtered, and concentrated to give crude cyclopropylboronic acid, which can be purified by recrystallization or trituration.

Conclusion

The synthesis of this compound is readily achievable through well-established palladium-catalyzed cross-coupling methodologies, primarily the Negishi and Suzuki-Miyaura reactions. The choice between these two powerful methods will often depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific functional groups present in more complex substrates. This guide provides a solid foundation of theoretical understanding and practical, field-proven protocols to empower researchers in their synthetic endeavors involving this valuable molecular scaffold.

References

Commercial Suppliers and Technical Guide for 5-Cyclopropyl-2-fluoropyridine: A Comprehensive Resource for Researchers

Introduction: The Rising Prominence of 5-Cyclopropyl-2-fluoropyridine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to a successful drug discovery campaign. Among the privileged scaffolds, fluorinated pyridines have garnered significant attention due to their ability to modulate key pharmacological properties. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. When combined with a cyclopropyl group—a strained three-membered ring that imparts conformational rigidity and unique electronic properties—the resulting molecule becomes a highly valuable building block.[1]

This compound (CAS No: 1034467-80-5) has emerged as a critical intermediate in the synthesis of a new generation of therapeutic agents.[2] Its unique combination of a 2-fluoropyridine core and a C5-cyclopropyl substituent offers a versatile platform for the development of potent and selective kinase inhibitors, among other drug classes. This guide provides an in-depth technical overview of this compound, including its synthesis, quality control, safe handling, and a curated list of commercial suppliers to empower researchers and drug development professionals in their scientific endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1034467-80-5 | --INVALID-LINK-- |

| Molecular Formula | C₈H₈FN | --INVALID-LINK-- |

| Molecular Weight | 137.15 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Purity | Typically ≥97% | --INVALID-LINK-- |

| Boiling Point | 207.3±28.0 °C (Predicted) | ChemicalBook |

| Density | 1.194±0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Soluble in common organic solvents like ethanol and dichloromethane; low solubility in water.[2] | --INVALID-LINK-- |

| Storage | Store at 4°C.[3] | --INVALID-LINK-- |

Synthesis of this compound: A Focus on Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (cyclopropylboronic acid) and an organohalide (a 2-fluoro-5-halopyridine).[2] The choice of a halide at the 5-position of the pyridine ring is critical, with bromides and iodides being more reactive than chlorides.

The rationale behind employing the Suzuki-Miyaura coupling lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of the starting materials.[1] This methodology is highly favored in the pharmaceutical industry for its reliability and scalability.

Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating procedure for the synthesis of this compound.

Materials:

-

2-Fluoro-5-bromopyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium phosphate, tribasic (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

-

Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 eq) and XPhos (0.04 eq). Add these to the reaction flask.

-

Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to light yellow liquid.

Quality Control and Analysis: Ensuring Purity and Identity

Rigorous quality control is essential to ensure the suitability of this compound for its intended application, particularly in a drug development setting. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for assessing purity and confirming the structure.

Caption: Quality control workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reverse-phase HPLC method for purity analysis.

| Parameter | Recommended Conditions |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient, for example, starting with 95% A, ramping to 5% A over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound.

-

¹H NMR (in CDCl₃, 400 MHz): The proton NMR spectrum will show characteristic signals for the pyridine ring protons and the cyclopropyl protons. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will exhibit splitting patterns consistent with their coupling to each other and to the fluorine atom. The cyclopropyl protons will appear in the upfield region (typically δ 0.5-2.0 ppm) as complex multiplets.

-

¹³C NMR (in CDCl₃, 101 MHz): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR (in CDCl₃): The fluorine NMR spectrum will show a single resonance, providing a clear indication of the presence of the fluorine atom.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

This compound is a prominent structural motif in numerous kinase inhibitors. The cyclopropyl group can occupy hydrophobic pockets in the kinase active site, while the 2-fluoropyridine moiety can form key hydrogen bonding interactions. A notable application is in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer.[4][5][6]

For instance, in the patent literature, derivatives of this compound have been utilized as key intermediates in the synthesis of potent and selective JAK inhibitors.[4][6] The synthetic strategy often involves the further functionalization of the pyridine ring, for example, through nucleophilic aromatic substitution at the 2-position, or by elaboration of other substituents on the ring.

Safe Handling, Storage, and Disposal

As with all fluorinated organic compounds, proper safety precautions must be observed when handling this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[7]

-

Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended.[7]

-

Body Protection: A flame-resistant lab coat should be worn at all times.

Engineering Controls:

-

All manipulations should be performed in a well-ventilated chemical fume hood.[7]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Keep containers tightly sealed.

Spill Management:

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area and contact the appropriate emergency response team.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[8] Do not pour down the drain.[9]

Commercial Suppliers

A reliable supply of high-quality this compound is crucial for uninterrupted research and development. The following is a list of reputable commercial suppliers. It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

| Supplier | Website | Notes |

| ChemUniverse | --INVALID-LINK-- | Offers the compound with a stated purity of 97%. |

| CymitQuimica | --INVALID-LINK-- | Provides the product in various quantities, from milligrams to grams, with a purity of 97%.[10] |

| ChemScene | --INVALID-LINK-- | Supplies the compound with a purity of ≥98%.[3] |

| Pipzine Chemicals | --INVALID-LINK-- | A China-based manufacturer and supplier offering various grades of the product.[2] |

| ChemicalBook | --INVALID-LINK-- | A platform to browse global suppliers and manufacturers. |

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique structural features and favorable physicochemical properties make it an attractive component for the design of novel therapeutic agents. This guide has provided a comprehensive technical overview, from its synthesis and quality control to its applications and safe handling, to support the scientific community in leveraging the full potential of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Manufacturer & Supplier China | CAS 329794-63-0 | Properties, Uses, Safety Data [pipzine-chem.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 6. WO2009114512A1 - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Introduction: The Strategic Advantage of the C-F Bond in Pyridine Chemistry

An In-depth Technical Guide to the Reactivity and Application of 2-Fluoropyridine Derivatives in Organic Synthesis

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, present in a vast array of pharmaceuticals and functional materials.[1][2] The strategic functionalization of this heterocycle is therefore of paramount importance. Among the various halogenated pyridines, 2-fluoropyridine derivatives have emerged as exceptionally versatile and highly reactive intermediates. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart distinct reactivity profiles that are highly advantageous in synthetic design.[1][3]

The electron-withdrawing nature of fluorine activates the 2-position of the pyridine ring, making it highly susceptible to nucleophilic attack.[4][5] This activation, coupled with the surprising ability of fluoride to act as an excellent leaving group in nucleophilic aromatic substitution (SNAr), allows for the construction of complex molecular architectures under mild conditions.[6][7][8] This guide provides a comprehensive overview of the core reactivity of 2-fluoropyridine derivatives, focusing on their application in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, with a view towards their strategic implementation in research and drug development.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction

The nucleophilic aromatic substitution (SNAr) reaction is the most prominent transformation of 2-fluoropyridines, enabling the facile introduction of a wide range of nucleophiles.[6][9]

The SNAr Mechanism: Why Fluorine Excels as a Leaving Group

Contrary to its poor leaving group ability in aliphatic SN2 reactions, fluoride is an exceptional leaving group in the context of SNAr.[10] The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[8][11]

The high electronegativity of the fluorine atom is crucial; it strongly polarizes the C-F bond, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack.[5][12] Furthermore, this strong inductive effect helps to stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of this first, slow step.[8] The subsequent, rapid elimination of the fluoride ion restores the aromaticity of the ring to yield the substituted product. The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior reactivity imparted by the fluorine substituent.[6][7][13]

Caption: Figure 1: SNAr Mechanism on 2-Fluoropyridine.

Scope and Experimental Considerations

A key advantage of using 2-fluoropyridine is that its high reactivity allows SNAr reactions to proceed under significantly milder conditions than those required for other halopyridines.[7] This tolerance for a wide range of functional groups makes it an ideal substrate for the late-stage functionalization of complex molecules, a critical strategy in medicinal chemistry.[6]

Table 1: Representative Conditions for SNAr on 2-Fluoropyridines

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Reference |

| O-Nucleophiles | Sodium Butoxide | NaH | THF | 25 | [6] |

| N-Nucleophiles | Morpholine | K2CO3 | DMSO | 80 | [6] |

| S-Nucleophiles | Sodium Thiophenoxide | None | DMF | 25 | [9] |

| C-Nucleophiles | Sodium Cyanide | None | DMSO | 100 | [9] |

While many reactions proceed readily, the presence of other substituents on the pyridine ring can influence reactivity. Electron-withdrawing groups, particularly at the 4- or 6-positions, further enhance the electrophilicity of the C2 position and accelerate the substitution. Conversely, electron-donating groups can deactivate the ring towards nucleophilic attack.[13]

Experimental Protocol: Synthesis of a 2-Aminopyridine Derivative

This protocol describes a general procedure for the SNAr reaction between a 2-fluoropyridine derivative and an amine, a common transformation in pharmaceutical synthesis.

Materials:

-

Substituted 2-fluoropyridine (1.0 eq)

-

Amine nucleophile (1.2 eq)

-

Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Reaction vessel (e.g., microwave vial or sealed tube)

-

Magnetic stir bar

Procedure:

-

To the reaction vessel, add the substituted 2-fluoropyridine, the amine nucleophile, and potassium carbonate.

-

Add a magnetic stir bar, then add anhydrous DMSO to achieve a concentration of approximately 0.5 M.

-

Seal the vessel securely.

-

Place the vessel in a preheated oil bath at 80-120 °C (or use a microwave reactor set to the desired temperature).

-

Stir the reaction mixture vigorously. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aminopyridine product.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Beyond SNAr, 2-fluoropyridine derivatives are competent electrophiles in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura cross-coupling is a powerful method for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[14][15] While 2-chloropyridines and 2-bromopyridines are more common coupling partners, 2-fluoropyridine derivatives can also participate, particularly when activated. More commonly, however, 2-fluoropyridine scaffolds containing a boronic acid or ester are used to couple with various aryl halides.[14][15][16]

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[14]

Caption: Figure 2: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the microwave-assisted coupling of a 2-fluoropyridine-boronic acid with an aryl halide. Microwave irradiation can dramatically reduce reaction times.[15]

Materials:

-

2-Fluoropyridine-3-boronic acid (1.2 eq)

-

Aryl halide (e.g., aryl bromide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., 4:1 mixture of 1,4-dioxane and water)

-

10 mL microwave synthesis vial with stir bar

Procedure:

-

In a 10 mL microwave vial, combine the 2-fluoropyridine-3-boronic acid, aryl halide, palladium catalyst, and base.

-

Add the dioxane/water solvent mixture.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-20 minutes).[15]

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, providing a powerful alternative to classical methods like SNAr for forming arylamines.[17] This reaction is particularly valuable for its broad substrate scope and functional group tolerance.[18]

In substrates containing multiple different halogen atoms, the Buchwald-Hartwig amination can exhibit remarkable chemoselectivity. For instance, in 2-fluoro-4-iodopyridine, palladium-catalyzed amination occurs exclusively at the C4 position (C-I bond), leaving the C2-F bond intact for subsequent SNAr functionalization.[19] This orthogonality provides a powerful strategy for the controlled, stepwise synthesis of polysubstituted pyridines.

Caption: Figure 3: Orthogonal Reactivity Workflow.

Part 3: Applications in Drug Discovery

The reliable and often mild reaction conditions for functionalizing 2-fluoropyridines make them invaluable building blocks in drug discovery. The ability to perform late-stage functionalization allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).[6]

For example, a tandem C-H fluorination/SNAr sequence has been used to prepare derivatives of Betahistine, a histamine agonist.[6] This approach avoids lengthy de novo syntheses of substituted pyridines. The fluorine atom can also be introduced as a stable [¹⁸F] isotope for use in Positron Emission Tomography (PET) imaging agents, such as in the synthesis of [¹⁸F]AV-1451, a tracer for imaging tau pathology in Alzheimer's disease.[20][21]

Conclusion

2-Fluoropyridine derivatives are highly valuable synthetic intermediates, characterized by their enhanced reactivity in nucleophilic aromatic substitution and their utility in palladium-catalyzed cross-coupling reactions. The fluorine atom not only activates the pyridine ring but also serves as an excellent leaving group in SNAr, enabling reactions to proceed under mild conditions compatible with complex molecular scaffolds. This reactivity, combined with orthogonal strategies like the Buchwald-Hartwig amination, provides a robust and flexible platform for the synthesis of highly functionalized pyridines, cementing their importance for researchers, scientists, and drug development professionals.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. reddit.com [reddit.com]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Cyclopropyl-2-fluoropyridine: Synthesis, Derivatization, and Application in Kinase Inhibitor Discovery

Introduction: The Strategic Value of the 5-Cyclopropyl-2-fluoropyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired therapeutic profiles. The this compound core has emerged as a privileged scaffold, ingeniously combining the benefits of three distinct chemical features: the bio-active pyridine ring, the metabolically robust and conformationally rigid cyclopropyl group, and the modulating effects of the fluorine atom.

The pyridine ring is a ubiquitous heterocycle in a vast number of FDA-approved drugs, often serving as a key hydrogen bond acceptor or a scaffold for directing substituents towards target protein residues.[1] The cyclopropyl group, a small, strained ring, is increasingly utilized as a "metabolic blocker" due to the high C-H bond dissociation energy, which reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2][3] It also provides a rigid, three-dimensional structure that can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity.[3] The strategic placement of a fluorine atom at the 2-position of the pyridine ring serves a dual purpose. Firstly, fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influencing drug-receptor interactions and improving cell permeability.[4] Secondly, it activates the C2 position for nucleophilic aromatic substitution (SNAr), providing a versatile handle for the synthesis of a diverse library of analogs.[1][5]

This guide provides a comprehensive overview of the synthesis of the this compound core, detailed protocols for its derivatization, and an exploration of its application in the development of targeted therapeutics, with a particular focus on Janus kinase (JAK) inhibitors.

Part 1: Synthesis of the Core Scaffold: this compound

The most convergent and widely applicable strategy for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach leverages the commercially available 2-fluoro-5-bromopyridine and cyclopropylboronic acid, offering a reliable and scalable route to the target compound.

Causality Behind Experimental Choices:

The selection of the Suzuki-Miyaura coupling is deliberate. Compared to other methods like direct C-H cyclopropylation, it offers superior regioselectivity and functional group tolerance. The choice of a palladium catalyst, specifically one with bulky phosphine ligands such as tricyclohexylphosphine (PCy₃), is crucial for promoting the challenging coupling of a small alkylboronic acid with a heteroaryl halide.[6] The addition of water to the solvent system often has an accelerating effect on the reaction.[6]

Synthetic Workflow Diagram:

Caption: Workflow for the Suzuki-Miyaura synthesis of the core scaffold.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Fluoro-5-bromopyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (P(Cy)₃)

-

Potassium phosphate, tribasic (K₃PO₄)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 2-fluoro-5-bromopyridine (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

-

In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equiv.) and tricyclohexylphosphine (0.04 equiv.) in a minimal amount of toluene.

-

Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio) to the flask, followed by the catalyst pre-mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to light-yellow oil.[6]

Self-Validation and Characterization:

The identity and purity of the synthesized this compound should be confirmed by NMR spectroscopy and mass spectrometry.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0 (d, J ≈ 2.5 Hz, 1H, H6), ~7.4 (td, J ≈ 8.5, 2.5 Hz, 1H, H4), ~6.8 (dd, J ≈ 8.5, 3.0 Hz, 1H, H3), ~1.9 (m, 1H, cyclopropyl-CH), ~0.9 (m, 2H, cyclopropyl-CH₂), ~0.6 (m, 2H, cyclopropyl-CH₂).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~163 (d, J ≈ 240 Hz, C2-F), ~147 (d, J ≈ 15 Hz, C6), ~140 (d, J ≈ 8 Hz, C4), ~123 (C5), ~109 (d, J ≈ 35 Hz, C3), ~15 (cyclopropyl-CH), ~9 (cyclopropyl-CH₂).

-

MS (ESI+): m/z = 138.1 [M+H]⁺.

Part 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic displacement, making SNAr a powerful tool for generating a wide array of structural analogs. This reactivity is significantly greater than that of other 2-halopyridines, often allowing for milder reaction conditions.[1]

Causality Behind Experimental Choices:

The SNAr reaction on 2-fluoropyridines is a concerted process for many nucleophiles, meaning a discrete Meisenheimer intermediate is not always formed.[1] The reaction is typically facilitated by a base to deprotonate the incoming nucleophile (if it is an amine or alcohol) and to scavenge the HF byproduct. The choice of solvent is also important, with polar aprotic solvents like DMSO or DMF often promoting the reaction.

General Workflow for SNAr Derivatization:

Caption: General workflow for creating derivatives via SNAr.

Detailed Experimental Protocol: Synthesis of 5-Cyclopropyl-N-phenylpyridin-2-amine

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a sealable reaction vial, add this compound (1.0 equiv.), aniline (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add anhydrous DMSO to the vial to achieve a concentration of approximately 0.5 M.

-

Seal the vial and heat the reaction mixture to 100-120 °C for 8-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with water and then brine to remove residual DMSO.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 5-cyclopropyl-N-phenylpyridin-2-amine.

Part 3: Physicochemical Properties and Structure-Activity Relationships (SAR)

The introduction of the cyclopropyl and fluoro groups has a profound and predictable impact on the physicochemical properties of the pyridine core. Understanding these effects is crucial for rational drug design.

Comparative Physicochemical Data:

| Compound | Structure | LogP (calc.) | pKa (calc.) | Metabolic Stability (Qualitative) | Rationale for Property Change |

| 2-Amino-5-methylpyridine | CH₃-Py-NH₂ | 1.3 | 7.1 | Low to Moderate | The methyl group is a primary site for CYP450-mediated oxidation. |

| 2-Amino-5-cyclopropylpyridine | cPr-Py-NH₂ | 1.6 | 7.0 | High | The cyclopropyl group is resistant to oxidative metabolism, increasing metabolic stability.[3] |

| This compound | cPr-Py-F | 2.1 | ~1.5 | High | Fluorine is not easily metabolized. The electron-withdrawing nature of fluorine significantly lowers the basicity of the pyridine nitrogen.[4] |

| 5-Cyclopropylpyridin-2-amine | cPr-Py-NH₂ | 1.6 | 7.0 | High | The cyclopropyl group enhances metabolic stability compared to an alkyl substituent. |

Calculated values are estimates and may vary depending on the algorithm used. The pKa of 2-fluoropyridine is significantly lower than pyridine.

Part 4: Application in Drug Discovery - Selective TYK2 Kinase Inhibitors